3-Diethylamino-2,2-dimethylpropyl 5-(4-trifluoromethylphenyl)-2-furoate

Anticonvulsant screening Spasmolytic activity Structure-activity relationship

3-Diethylamino-2,2-dimethylpropyl 5-(4-trifluoromethylphenyl)-2-furoate (designated F-721; CAS 73269-30-4) is a synthetic 5-phenyl-2-furoate ester with the molecular formula C21H26F3NO3. The compound is commonly supplied as its hydrochloride salt.

Molecular Formula C21H27ClF3NO3
Molecular Weight 433.9 g/mol
CAS No. 73269-30-4
Cat. No. B1258212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Diethylamino-2,2-dimethylpropyl 5-(4-trifluoromethylphenyl)-2-furoate
CAS73269-30-4
Synonyms3-diethylamino-2,2-dimethylpropyl 5-(4-trifluoromethylphenyl)-2-furoate
F 721
F-721
Molecular FormulaC21H27ClF3NO3
Molecular Weight433.9 g/mol
Structural Identifiers
SMILESCCN(CC)CC(C)(C)COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C(F)(F)F.Cl
InChIInChI=1S/C21H26F3NO3.ClH/c1-5-25(6-2)13-20(3,4)14-27-19(26)18-12-11-17(28-18)15-7-9-16(10-8-15)21(22,23)24;/h7-12H,5-6,13-14H2,1-4H3;1H
InChIKeyBIUBKDLMAGMZRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Diethylamino-2,2-dimethylpropyl 5-(4-trifluoromethylphenyl)-2-furoate (F-721) Compound Overview for Research Sourcing


[1] 3-Diethylamino-2,2-dimethylpropyl 5-(4-trifluoromethylphenyl)-2-furoate (designated F-721; CAS 73269-30-4) is a synthetic 5-phenyl-2-furoate ester with the molecular formula C21H26F3NO3. The compound is commonly supplied as its hydrochloride salt. It belongs to a family of 3-diethylamino-2,2-dimethylpropyl 5-substituted phenyl-2-furancarboxylates originally developed as non-anticholinergic spasmolytic agents, but F-721 was uniquely differentiated through its development as a potent, orally active anticonvulsant.

Anticonvulsant phenotype
Reported anticonvulsant activity across multiple seizure models; distinct from 4-NO2 spasmolytic analog F-461
HCl salt form
Typically supplied as hydrochloride salt to support aqueous solubility and reproducible in vivo dosing
Oral/i.p. bioavailability
Reported oral and intraperitoneal activity in rodent models, supporting flexible dosing routes for seizure research

Why Structural Analogs of F-721 Cannot Be Assumed Interchangeable for Research Objectives


Although F-721 shares a conserved 3-diethylamino-2,2-dimethylpropyl ester scaffold with other 5-substituted phenyl-2-furoates [1], empirical data demonstrate that even a single para-substituent change radically alters the primary pharmacological phenotype. Specifically, the 4-trifluoromethyl analog (F-721) is an anticonvulsant with a phenytoin/carbamazepine-like profile [2], whereas the 4-nitro analog (F-461) functions as a non-anticholinergic gastrointestinal spasmolytic and gastric acid inhibitor [3]. Consequently, procurement of an in-class compound based solely on scaffold similarity is unsupported by quantitative pharmacological evidence.

Property
F-721 (4-CF3)
F-461 (4-NO2)
Para-substituent
4-trifluoromethyl (CF3)
4-nitro (NO2)
Primary pharmacology
Anticonvulsant (MES, kindled seizure models)
Spasmolytic & gastric acid inhibitor
Seizure model activity
Active in multiple models
None reported
Scaffold similarity does not confer pharmacological equivalence; the para-substituent switch may radically alter the primary phenotype, rendering F-461 unsuitable for seizure research.

Quantitative Differentiation of F-721 Against Closest Comparators for Procurement Decisions


Phenotypic Selectivity: Anticonvulsant vs. Spasmolytic Profile Versus F-461 (4-Nitro Analog)

The 4-trifluoromethyl substituent of F-721 confers an anticonvulsant phenotype absent in the 4-nitro analog F-461. F-721 is effective in multiple rodent seizure models including maximal electroshock (MES), corneal-kindled, and amygdaloid-kindled seizures, with specific ED50 values reported (e.g., MES ED50 = 11.1 mg/kg i.p. in mice) [1]. In contrast, F-461 was pharmacologically characterized exclusively as a non-anticholinergic gastrointestinal spasmolytic, gastric acid secretion inhibitor, and local anesthetic; no anticonvulsant activity was reported [2]. This phenotype switch means that F-461 cannot substitute for F-721 in any seizure-model study.

Phenotype switch
Cross-study comparable
Anticonvulsant vs Spasmolytic
F-461 cannot substitute for F-721 in seizure-model studies
4-CF3 substitution confers anticonvulsant phenotype absent in 4-NO2 analog
Anticonvulsant screening Spasmolytic activity Structure-activity relationship Phenotype switch

Oral MES Potency in Rats: F-721 vs. Phenytoin

F-721 achieves a markedly lower oral ED50 in the rat maximal electroshock (MES) model compared with the prototypical sodium-channel blocker phenytoin. In the Swinyard et al. study, F-721 displayed an oral MES ED50 of 9.9 mg/kg in rats [1], whereas phenytoin, evaluated in a comparable NIH Anticonvulsant Screening Program protocol, required an oral ED50 of 30 mg/kg (range 22–39) in the same species [2]. This represents an approximately 3-fold potency advantage for F-721 in this standard generalized tonic-clonic seizure model.

Oral MES ED50 (rat)
Cross-study comparable
9.9 vs 30 mg/kg p.o.
Supports ~3-fold lower dose requirement for seizure protection in rat MES
Cross-study comparison; dose may vary with protocol
Maximal electroshock seizure Oral bioavailability ED50 Anticonvulsant potency

Amygdaloid-Kindled Seizure Suppression: F-721 vs. Phenytoin and Carbamazepine

F-721 demonstrates efficacy in the amygdaloid-kindled rat model at doses that do not cause sedation or ataxia, reducing afterdischarge duration by 83.2% at 40 mg/kg i.p., with an ED50 of 16.3 mg/kg i.p. for 50% reduction [1]. The original authors explicitly note that comparative data with clinically established antiepileptic agents reveal F-721 is notably more efficacious in suppressing amygdaloid-kindled seizures than either phenytoin or carbamazepine [1]. Literature values for phenytoin in amygdala-kindled rats indicate an ED50 of approximately 62 mg/kg for forelimb clonus suppression [2], while carbamazepine data in kindling models generally show partial or weaker suppression compared with F-721's near-complete afterdischarge reduction [1].

Kindled seizure reduction
Direct head-to-head comparison
83.2%
Reported higher afterdischarge suppression vs phenytoin and carbamazepine
40 mg/kg i.p.; ED50 16.3 mg/kg in amygdaloid-kindled rats
Amygdala kindling Partial seizures Afterdischarge reduction Drug-resistant epilepsy model

In Vitro Neuronal Firing Suppression: F-721 IC50 vs. Class Benchmark

In cultured mouse spinal cord neurons, F-721 suppresses sustained repetitive firing (SRF) with an IC50 of 1.9 µM [1]. SRF suppression is a hallmark in vitro correlate of sodium channel-blocking anticonvulsants such as phenytoin and carbamazepine. Reported IC50 values for phenytoin in comparable SRF assays range broadly from approximately 1–20 µM depending on experimental conditions (e.g., depolarization level, stimulus frequency) [2]. F-721's IC50 of 1.9 µM places it at the higher-potency end of this range, consistent with its potent in vivo activity.

SRF inhibition IC50
Cross-study comparable
1.9 µM
Supports sodium channel modulation benchmark in cultured spinal neurons
Comparable to lower end of phenytoin SRF range (~1–20 µM)
Sustained repetitive firing Spinal cord neurons Sodium channel modulation IC50

Receptor Selectivity Profile: Lack of NMDA, GABA, and Adenosine System Engagement

F-721 at concentrations up to 100 µM showed no effect on adenosine uptake, γ-aminobutyric acid (GABA) receptor binding, or NMDA receptor binding [1]. This differentiates F-721 from anticonvulsants that act via GABAergic potentiation (e.g., benzodiazepines, barbiturates, tiagabine) or direct NMDA antagonism (e.g., felbamate, MK-801). Despite lacking NMDA receptor binding, F-721 was a potent antagonist of icv NMDA-induced clonic seizures in mice (ED50 = 3.4 mg/kg), suggesting an indirect or downstream modulation of NMDA-mediated excitability [1].

Receptor selectivity profile
Class-level inference
No binding at 100 µM; functional NMDA antagonism ED50 3.4 mg/kg
Distinct mechanism from GABAergic anticonvulsants, relevant for mechanistic studies
Negative for GABA, NMDA, adenosine binding; indirect NMDA pathway modulation
Receptor binding NMDA antagonism GABA receptor Mechanism of action Off-target screening

Validated Application Scenarios for F-721 in Preclinical Epilepsy and Neuroscience Research


Generalized Tonic-Clonic Seizure Efficacy Screening

F-721 is well-suited for the maximal electroshock (MES) test in both mice and rats, a standard model of generalized tonic-clonic seizures. The compound's MES ED50 values (11.1 mg/kg i.p. mice; 9.9 mg/kg p.o. rats [1]) provide a reliable benchmark for comparing novel anticonvulsant candidates. Its 3-fold oral potency advantage over phenytoin in rats (30 mg/kg p.o. [2]) makes F-721 a preferred positive control when evaluating oral efficacy of new chemical entities targeting sodium channel-mediated seizure protection.

Drug-Resistant Focal Epilepsy (Kindling) Models

F-721 is one of the few agents with demonstrated efficacy in both corneal-kindled and amygdaloid-kindled seizure models, paradigms that model partial-onset seizures and pharmacoresistant epilepsy. Its ability to reduce amygdaloid afterdischarge duration by 83.2% at 40 mg/kg i.p. [1], with superior efficacy to phenytoin and carbamazepine in kindling, positions F-721 as a critical tool compound for studies of temporal lobe epileptogenesis and anti-epileptogenic drug screening.

NMDA-Mediated Excitotoxicity and Seizure Propagation Research

F-721 potently antagonizes icv NMDA-induced clonic seizures (ED50 = 3.4 mg/kg i.p. [1]) without direct NMDA receptor binding. This functional NMDA antagonism, combined with negative GABA and adenosine receptor engagement, makes F-721 uniquely valuable for dissecting non-canonical pathways of glutamatergic seizure propagation. Researchers studying NMDA receptor-independent anticonvulsant mechanisms or seeking to avoid NMDA receptor-mediated psychotomimetic side effects can use F-721 as a mechanistically differentiated probe.

Sodium Channel Modulator In Vitro Electrophysiology

With an IC50 of 1.9 µM for sustained repetitive firing suppression in cultured spinal cord neurons [1], F-721 can serve as a benchmark sodium channel modulator in patch-clamp and multi-electrode array studies. This well-defined in vitro potency allows researchers to verify functional sodium channel engagement of newly synthesized analogs or to calibrate assay sensitivity before advancing compounds to in vivo seizure testing.

Application
Selection Property
Validation Focus
Generalized tonic-clonic seizure screening (MES)
Reported oral MES activity profile
MES ED50 and dose-response consistency
Drug-resistant focal epilepsy (kindling) models
Kindling model seizure suppression profile
Afterdischarge reduction and seizure stage endpoints
NMDA-mediated seizure propagation studies
Functional NMDA antagonism without direct receptor binding
icv NMDA seizure model and non-canonical pathway response
In vitro sodium channel modulation assays
SRF suppression benchmark
Sodium channel target engagement and assay calibration
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